molecular formula C13H12O3S B12935063 Thietan-3-yl 2H-chromene-3-carboxylate

Thietan-3-yl 2H-chromene-3-carboxylate

Cat. No.: B12935063
M. Wt: 248.30 g/mol
InChI Key: HXCYNNKSHAPNPK-UHFFFAOYSA-N
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Description

Thietan-3-yl 2H-chromene-3-carboxylate is a compound that combines the structural features of thietane and chromene Thietane is a four-membered ring containing sulfur, while chromene is a benzopyran derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2H-chromenes is through cyclization reactions involving benzopyran ring formation . The thietane ring can be introduced via a rearrangement reaction using methanolic sodium methoxide .

Industrial Production Methods

Industrial production methods for Thietan-3-yl 2H-chromene-3-carboxylate are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Thietan-3-yl 2H-chromene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the chromene or thietane rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of chromene-3-carboxylic acid derivatives, while substitution reactions can yield a variety of substituted chromenes and thietanes .

Scientific Research Applications

Thietan-3-yl 2H-chromene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Thietan-3-yl 2H-chromene-3-carboxylate involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through binding to specific receptors or enzymes, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thietan-3-yl 2H-chromene-3-carboxylate is unique due to the presence of both the thietane and chromene rings, which confer distinct chemical and biological properties. This combination of structural features is not commonly found in other compounds, making it a valuable target for research and development .

Properties

Molecular Formula

C13H12O3S

Molecular Weight

248.30 g/mol

IUPAC Name

thietan-3-yl 2H-chromene-3-carboxylate

InChI

InChI=1S/C13H12O3S/c14-13(16-11-7-17-8-11)10-5-9-3-1-2-4-12(9)15-6-10/h1-5,11H,6-8H2

InChI Key

HXCYNNKSHAPNPK-UHFFFAOYSA-N

Canonical SMILES

C1C(CS1)OC(=O)C2=CC3=CC=CC=C3OC2

Origin of Product

United States

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